![molecular formula C15H11F3N4O5 B6231837 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid CAS No. 1432029-52-1](/img/no-structure.png)

1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

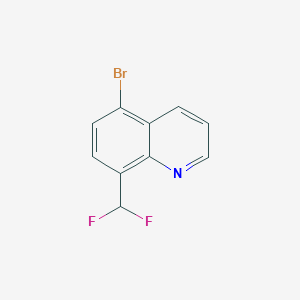

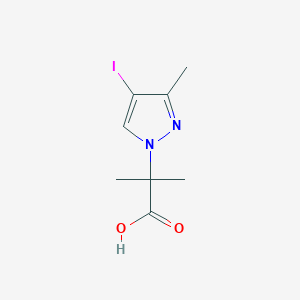

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrimidine ring, a pyrazole ring, a carboxylic acid group, and a trifluoromethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods available for the synthesis of similar structures. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is a method used in the synthesis of alkyl boronic esters .Molecular Structure Analysis

The compound contains several heterocyclic rings, including a furan ring, a pyrimidine ring, and a pyrazole ring. These rings are likely to contribute to the compound’s chemical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The synthesis and functionalization of pyrazole-3-carboxylic acid derivatives and related compounds have been widely studied. For instance, Akçamur et al. (1997) reported on the functionalization and cyclization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, demonstrating the transformation of 1H-pyrazole-3-carboxylic acid into ester or amide derivatives through reactions with alcohols or N-nucleophiles, respectively. This study highlights the versatility of pyrazole derivatives in organic synthesis, including the formation of pyrazolo[3,4-d]pyridazines from cyclocondensation reactions (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Biological Activities

Several studies have explored the potential antimicrobial activities of pyrazolo[3,4-d]pyrimidine derivatives. For example, Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. This research involved the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with ethoxymethylenecyanoacetate to afford various derivatives, which were then tested for antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Antiprotozoal and DNA Affinity

Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Their study demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of these compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antitubercular Agents

Research by Bhoot et al. (2011) on chalcones and acetyl pyrazoline derivatives comprising the furan nucleus has shown potential as antitubercular agents. Their study synthesized a series of derivatives and evaluated them for antibacterial, antifungal, and antitubercular activities, highlighting the importance of structural modification in enhancing biological activity (Bhoot, Khunt, & Parekh, 2011).

Wirkmechanismus

Biochemical Pathways

It is known that many compounds with similar structures have diverse biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazole ring, followed by the introduction of the furan and trifluoromethyl groups, and finally the carboxylic acid and acetic acid groups.", "Starting Materials": [ "2,4-diaminopyrimidine", "2-furoic acid", "trifluoroacetic anhydride", "1H-pyrazole-3-carboxylic acid", "acetic anhydride", "pyridine", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "water" ], "Reaction": [ "Synthesis of 2-(furan-2-yl)pyrimidine-4,6-diamine by reacting 2-furoic acid with 2,4-diaminopyrimidine in the presence of triethylamine and dimethylformamide.", "Introduction of the trifluoromethyl group by reacting 2-(furan-2-yl)pyrimidine-4,6-diamine with trifluoroacetic anhydride in the presence of pyridine and dichloromethane.", "Synthesis of 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid by reacting 2-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-4,6-diamine with 1H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide and water.", "Introduction of the carboxylic acid group by reacting 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid with acetic anhydride in the presence of pyridine and dichloromethane.", "Purification of the compound by washing with sodium bicarbonate and sodium sulfate, and recrystallization from diethyl ether." ] } | |

CAS-Nummer |

1432029-52-1 |

Produktname |

1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid |

Molekularformel |

C15H11F3N4O5 |

Molekulargewicht |

384.3 |

Reinheit |

100 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.